(S)-1-(4-Chlorophenyl)propan-1-amine

Catalog No.
S9100196
CAS No.
M.F
C9H12ClN
M. Wt
169.65 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(4-Chlorophenyl)propan-1-amine

Product Name

(S)-1-(4-Chlorophenyl)propan-1-amine

IUPAC Name

(1S)-1-(4-chlorophenyl)propan-1-amine

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

InChI

InChI=1S/C9H12ClN/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,11H2,1H3/t9-/m0/s1

InChI Key

JAVXFKQNRRUYMG-VIFPVBQESA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)N

Isomeric SMILES

CC[C@@H](C1=CC=C(C=C1)Cl)N

(S)-1-(4-Chlorophenyl)propan-1-amine, also known as (S)-1-(4-chlorophenyl)propan-1-amine hydrochloride, is a chiral amine compound characterized by the presence of a chlorophenyl group attached to the alpha carbon of the propanamine structure. Its molecular formula is C9H12ClNC_9H_{12}ClN, and it has a molecular weight of approximately 169.65 g/mol. The compound is notable for its potential applications in medicinal chemistry and biological research, particularly due to its chiral nature, which can influence its biological activity and interaction with various receptors and enzymes .

  • Oxidation: The amine group can be oxidized to form corresponding ketones or carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can undergo reduction reactions that yield secondary or tertiary amines, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The chlorine atom on the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide .

Research indicates that (S)-1-(4-Chlorophenyl)propan-1-amine exhibits significant biological activity, particularly in the context of neurological disorders. It has been studied for its potential effects on enzyme inhibition and receptor interactions, which may lead to therapeutic applications. The specific mechanisms of action involve modulation of neurotransmitter systems, although detailed pathways remain an area of ongoing research .

The synthesis of (S)-1-(4-Chlorophenyl)propan-1-amine typically involves several steps:

  • Starting Material Preparation: The synthesis begins with the appropriate starting materials that allow for the formation of the propanamine backbone.
  • Chlorination: The introduction of the chlorophenyl group is achieved through chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
  • Hydrochloride Formation: The final step converts the free amine into its hydrochloride salt by reacting it with hydrochloric acid, enhancing its solubility and stability for further applications.

In industrial settings, optimized reaction conditions are employed to maximize yield and purity, often utilizing continuous flow reactors for efficiency.

(S)-1-(4-Chlorophenyl)propan-1-amine has a wide range of applications across various fields:

  • Medicinal Chemistry: Investigated for potential therapeutic effects in treating neurological disorders and other conditions due to its interaction with biological receptors.
  • Chemical Research: Used as a building block for synthesizing more complex molecules in organic chemistry.
  • Pharmaceutical Industry: Plays a role in the development of new drugs and agrochemicals due to its unique structural properties .

Studies on (S)-1-(4-Chlorophenyl)propan-1-amine focus on its interactions with specific molecular targets such as enzymes and receptors. These interactions are crucial for understanding its biological effects and therapeutic potential. Research has shown that it may inhibit certain enzyme activities or modulate receptor functions, leading to various pharmacological outcomes. Detailed studies are still necessary to elucidate the precise mechanisms involved .

Several compounds share structural similarities with (S)-1-(4-Chlorophenyl)propan-1-amine, allowing for comparative analysis:

Compound NameStructureUnique Features
(R)-1-(3-Chlorophenyl)propan-1-amineC9H12ClNDifferent chirality affecting activity
(S)-3-Amino-3-(4-chlorophenyl)propan-1-olC9H13ClNHydroxyl group introduces polarity
4-Amino-N-[1-(4-chlorophenyl)propyl]piperidineC14H20ClN2Contains a piperidine ring

These compounds highlight the uniqueness of (S)-1-(4-Chlorophenyl)propan-1-amine through variations in functional groups and stereochemistry, which can significantly influence their biological activities and applications .

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

169.0658271 g/mol

Monoisotopic Mass

169.0658271 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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